N-(2-(diethylamino)ethyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide
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Description
N-(2-(diethylamino)ethyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C23H32N4O3 and its molecular weight is 412.534. The purity is usually 95%.
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Scientific Research Applications
Antiallergic Agents
A study by Menciu et al. (1999) explored the synthesis of a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including compounds similar to the one , as potential antiallergic agents. They found that certain amides showed significant potency in inhibiting histamine release, indicating potential applications in allergy treatment (Menciu et al., 1999).
Antiepileptic Activity
Kenda et al. (2004) discussed the discovery of pyrrolidone butanamides, structurally related to the compound , as new agents with significant antiepileptic activity. Their research highlighted the potential of these compounds in treating epilepsy and related disorders (Kenda et al., 2004).
Effects on Memory
Li Ming-zhu (2008) studied the synthesis of 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide and its effects on memory in mice, indicating the potential cognitive enhancing properties of similar compounds (Li Ming-zhu, 2008).
Anticancer Activity
A study by Al-Otaibi et al. (2022) performed a conformational and reactivity analysis of a carboxamide derivative (Sunitinib) related to the compound , highlighting its potential antitumor activity. This points towards possible applications in cancer research and therapy (Al-Otaibi et al., 2022).
Antibacterial Activity
Research by Nosova et al. (2020) synthesized compounds including 2-aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxamides and evaluated their antimicrobial and analgesic activities, suggesting the potential of similar compounds in addressing bacterial infections (Nosova et al., 2020).
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3/c1-3-25(4-2)15-12-24-23(30)22(29)19-16-27(20-11-7-6-10-18(19)20)17-21(28)26-13-8-5-9-14-26/h6-7,10-11,16H,3-5,8-9,12-15,17H2,1-2H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMSXHQUIWFCJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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